![molecular formula C15H16N2O4S B2970469 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea CAS No. 1351658-86-0](/img/structure/B2970469.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea, commonly known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a urea derivative that is structurally similar to other compounds such as metformin and phenformin, which are commonly used as antidiabetic drugs.
Scientific Research Applications
Synthesis Methodologies and Chemical Reactions
- Lossen Rearrangement for Urea Synthesis : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been employed for the single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids. This method is highlighted for its mild reaction conditions, compatibility with common N-protecting groups, and environmental friendliness due to recyclable byproducts (Thalluri et al., 2014).
- Benzoxathiol-2-one Derivatives : Research demonstrates the synthesis of 1,3-benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas, providing insights into the conditions yielding the highest derivatives (Konovalova et al., 2020).
Potential Therapeutic Applications
- Antioxidant Activities : Studies have identified certain urea derivatives exhibiting significant antioxidant activities. For example, a recent work demonstrated the preparation and characterization of a coumarin substituted heterocyclic compound showing high antioxidant activities, suggesting potential therapeutic implications (Abd-Almonuim et al., 2020).
- Anticancer Properties : The synthesis of specific thiourea derivatives has been linked to strong anticancer activity in several cell lines, highlighting the potential of such compounds in clinical trials for kidney cancer treatment (Nammalwar et al., 2010).
Material Science Applications
- Hydrophilicity of Methyl Groups : Research exploring the hydrophilicity of N-methyl groups, contrary to the traditional view of methyl groups as hydrophobic, provides new perspectives on the chemical properties and potential applications of compounds like tetramethyl urea in material science and biological systems (Koga et al., 2011).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-15(19,13-3-2-6-22-13)8-16-14(18)17-10-4-5-11-12(7-10)21-9-20-11/h2-7,19H,8-9H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLLLQHNKHTATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.